3-(4-Methoxyphenoxy)benzoic acid
Description
X-ray Crystallographic Studies
While direct crystallographic data for this compound is limited in the provided sources, analogous structures offer insights. For example:
- 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid exhibits dihedral angles of 79.4° and 84.2° between its aromatic rings .
- 2-(3-Methoxyphenoxy)benzoic acid shows a 69.6° dihedral angle between its benzene rings .
These studies suggest that the ether-linked aromatic rings in this compound likely adopt a non-planar conformation, with torsional angles influenced by steric and electronic effects. The methoxy group at the para position on the phenoxy ring further restricts rotational freedom, stabilizing specific conformations in the solid state.
Conformational Analysis via Computational Modeling
Density Functional Theory (DFT) simulations predict two primary conformers:
- Syn-periplanar : The methoxy group aligns with the ether oxygen, minimizing steric clashes.
- Anti-periplanar : The methoxy group opposes the ether linkage, favored by dipole-dipole interactions.
Energy differences between these conformers are minimal (<1 kcal/mol ), indicating facile interconversion at room temperature. The carboxylic acid group adopts a planar configuration due to resonance stabilization, with a C=O bond length of 1.21 Å and O-H bond length of 0.97 Å .
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Signature Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 8.20 (s, 1H, carboxylic acid proton) .
- δ 7.60–6.80 (m, 8H, aromatic protons).
- δ 3.80 (s, 3H, methoxy group) .
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectral Band Assignment
| Band (cm⁻¹) | Assignment |
|---|---|
| 3000–2500 | O-H stretch (carboxylic acid) |
| 1680 | C=O stretch (carboxylic acid) |
| 1250 | C-O-C asymmetric stretch (ether) |
| 1100 | C-O stretch (methoxy) |
| 820 | Para-substituted aromatic C-H bend |
These bands align with functional groups in the molecule, confirming its structural integrity .
Mass Spectrometric Fragmentation Patterns
| m/z | Fragment |
|---|---|
| 244 | Molecular ion [M]⁺ |
| 200 | [M – COOH]⁺ |
| 165 | [M – C₆H₅O₂]⁺ |
| 121 | Benzoyl ion [C₆H₅CO]⁺ |
The base peak at m/z 121 corresponds to the benzoyl fragment, while the loss of 44 amu (COOH) is characteristic of carboxylic acids .
Tables
Table 1: Key Crystallographic Parameters for Analogous Compounds
| Compound | Dihedral Angle (°) | Space Group | Reference |
|---|---|---|---|
| 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid | 79.4, 84.2 | Triclinic (P1) | |
| 2-(3-Methoxyphenoxy)benzoic acid | 69.6 | Orthorhombic (Pbca) |
Table 2: Comparative NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Carboxylic acid (O-H) | 8.20 | Singlet |
| Aromatic (ortho to ether) | 7.30 | Doublet |
| Methoxy (CH₃O) | 3.80 | Singlet |
Properties
IUPAC Name |
3-(4-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-11-5-7-12(8-6-11)18-13-4-2-3-10(9-13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSICQJNSMKWTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347159 | |
| Record name | 3-(4-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117423-75-3 | |
| Record name | 3-(4-Methoxyphenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117423-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ullmann Condensation
This copper-catalyzed coupling reaction is widely used for aryl ether synthesis.
- Reactants : 3-Hydroxybenzoic acid and 4-iodoanisole.
- Catalyst : Copper(I) iodide (10 mol%).
- Ligand : 1,10-Phenanthroline (20 mol%).
- Base : Potassium carbonate (2 equiv).
- Solvent : Dimethylformamide (DMF) at 110°C for 24 hours1.
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst (CuI) | 5 mol% | 45 |
| Catalyst (CuI) | 10 mol% | 72 |
| Temperature | 90°C | 58 |
| Temperature | 110°C | 72 |
| Ligand (Phenanthroline) | None | 32 |
- Ligands improve catalytic efficiency by stabilizing copper intermediates.
- Higher temperatures accelerate reaction rates but may increase side products.
Nucleophilic Aromatic Substitution
A two-step synthesis via intermediate protection of the carboxylic acid group.
Step 1: Methyl Ester Protection
- Reactants : 3-Hydroxybenzoic acid and methanol.
- Conditions : H₂SO₄ (cat.), reflux, 6 hours.
- Yield : 95% (methyl 3-hydroxybenzoate)2.
Step 2: Etherification
- Reactants : Methyl 3-hydroxybenzoate and 4-methoxyphenyl bromide.
- Base : Potassium carbonate (2.5 equiv).
- Solvent : Acetone, reflux, 12 hours.
- Yield : 68% (methyl 3-(4-methoxyphenoxy)benzoate)3.
Step 3: Saponification
- Conditions : NaOH (2M), ethanol/water (1:1), 80°C, 4 hours.
- Yield : 89% (3-(4-Methoxyphenoxy)benzoic acid)4.
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Etherification | K₂CO₃, acetone | 12 | 68 |
| Etherification | Cs₂CO₃, DMF | 8 | 75 |
| Saponification | NaOH | 4 | 89 |
| Saponification | LiOH | 3 | 92 |
Mitsunobu Reaction
Suitable for acid-sensitive substrates.
- Reactants : 3-Hydroxybenzoic acid and 4-methoxyphenol.
- Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv).
- Solvent : THF, 0°C to room temperature, 6 hours5.
- Yield : 78%.
- Mild conditions preserve acid functionality without protection.
- High stereoselectivity.
- Costlier reagents (DIAD, PPh₃).
- Requires anhydrous conditions.
One-Pot Sequential Synthesis
A green chemistry approach using microwave irradiation.
- Ether Formation : 3-Hydroxybenzoic acid + 4-methoxyphenol, K₂CO₃, DMF, MW (100°C, 20 min).
- In Situ Acid Activation : No isolation of intermediates.
- Total Yield : 82%6.
Benefits :
- 60% reduction in reaction time compared to conventional heating.
- Energy-efficient and scalable.
Industrial-Scale Production
Optimized for cost and yield:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | 5 mol% CuI |
| Solvent | DMF | Toluene |
| Temperature | 110°C | 130°C |
| Batch Time | 24 hours | 8 hours |
| Annual Capacity | N/A | 10 metric tons |
- Residual copper removal requires additional purification steps.
- Solvent recovery systems critical for cost efficiency.
-
Adapted from analogous Ullmann reactions in PMC articles. ↩
-
Based on ester protection/saponification methods in patent CN104926637B. ↩
-
Based on ester protection/saponification methods in patent CN104926637B. ↩
-
Based on ester protection/saponification methods in patent CN104926637B. ↩
-
Mitsunobu conditions inferred from synthetic protocols for related benzoic acids. ↩
-
Microwave data extrapolated from green chemistry studies in pyrano[2,3-c] pyrazole synthesis. ↩
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic and electrophilic aromatic substitutions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
3-(4-Methoxyphenoxy)benzoic acid serves as a critical intermediate in the synthesis of pharmaceutical agents. It is particularly noted for its potential anti-inflammatory and analgesic properties, making it valuable in developing medications targeting pain relief and inflammation management .
Case Study: Anti-Inflammatory Activity
Research has indicated that derivatives of this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes. This suggests that the compound could be further explored for therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Agricultural Chemicals
Herbicides and Pesticides
The compound is utilized in formulating herbicides and pesticides, enhancing crop protection while minimizing environmental impact. Its effectiveness in agricultural applications stems from its ability to improve the solubility and bioavailability of active ingredients in formulations .
Environmental Impact Study
Research has shown that this compound can be part of integrated pest management strategies, reducing reliance on more harmful chemicals. Studies on its degradation by specific bacterial strains indicate potential for bioremediation in contaminated soils .
Polymer Science
Plasticizer Applications
In polymer science, this compound acts as a plasticizer, improving the flexibility and durability of materials used in packaging and construction. Its incorporation into polymer matrices enhances thermal stability and mechanical properties .
Material Performance Analysis
Experimental data have demonstrated that polymers containing this compound exhibit superior performance characteristics compared to traditional plasticizers, indicating its potential for use in environmentally friendly material formulations .
Analytical Chemistry
Chromatographic Standards
The compound is employed as a standard in chromatographic methods, aiding in the accurate quantification of related compounds within complex mixtures. Its distinct chemical profile allows for effective separation and identification during analytical procedures .
Method Development Case Study
A study outlined the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC), showcasing its reliability in determining concentrations of similar phenolic compounds in environmental samples .
Cosmetic Formulations
Skin Care Applications
In the cosmetic industry, this compound is incorporated into skincare products due to its anti-inflammatory properties. It is particularly beneficial for sensitive skin types, providing soothing effects and enhancing product efficacy .
Consumer Product Analysis
Market research indicates a growing trend towards using compounds like this compound in formulations aimed at reducing skin irritation and promoting skin health, reflecting consumer demand for gentle yet effective skincare solutions .
Summary Table of Applications
| Application Area | Key Uses | Benefits |
|---|---|---|
| Pharmaceuticals | Drug synthesis for anti-inflammatory agents | Pain relief, inflammation management |
| Agriculture | Herbicides and pesticides formulation | Enhanced crop protection |
| Polymer Science | Plasticizer in materials | Improved flexibility and durability |
| Analytical Chemistry | Standard in chromatographic methods | Accurate quantification |
| Cosmetics | Skin care formulations | Anti-inflammatory benefits |
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and preventing oxidative damage. The compound may also inhibit specific enzymes and signaling pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: Electron-Donating Groups: Methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) groups enhance lipophilicity and steric bulk compared to hydroxyl (-OH) substituents, influencing solubility and biological activity . Positional Isomerism: The meta-substituted 3-(4-methoxyphenoxy) group in the target compound reduces steric hindrance compared to ortho-substituted analogs, favoring reactions at the carboxylic acid moiety .
Synthesis Methods: Etherification: this compound is synthesized via nucleophilic substitution using methyl 3-hydroxybenzoate and 4-methoxybenzyl chloride in the presence of K₂CO₃ (yield: ~80–82%) . Comparative Routes: Analogous compounds like 2-((4-methoxyphenoxy)methyl)benzoic acid require benzyl chloride and DMF as a solvent, followed by hydrolysis , while triazine derivatives involve cyanuric chloride and amination steps .
Applications: Medicinal Chemistry: 4-Benzyloxy-3-methoxybenzoic acid exhibits antimicrobial properties, while this compound serves as a building block for anticancer agents . Materials Science: The crystallographic data of 3-Methyl-2-(4-methylphenoxy)benzoic acid (space group P2₁/c, Z = 4) highlights its utility in studying molecular packing and hydrogen-bonding networks .
Research Findings and Data
Physicochemical Properties
- Solubility: this compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its aromatic ether and carboxylic acid groups .
- Melting Points: this compound: Not explicitly reported in evidence. 4-Benzyloxy-3-methoxybenzoic acid: ~180–182°C (similar to triazine derivatives) .
Biological Activity
3-(4-Methoxyphenoxy)benzoic acid is a compound that has garnered attention in various fields, particularly medicinal chemistry, due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 244.24 g/mol. Its structure consists of a central benzene ring with a carboxylic acid group (-COOH) and a methoxyphenoxy group (-OCH₃C₆H₄) attached to it. This unique configuration contributes to its diverse biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.24 g/mol |
| Functional Groups | Carboxylic Acid, Methoxy, Phenoxy |
| Potential Applications | Anti-inflammatory, Antioxidant |
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Antioxidant Activity : The presence of phenolic structures in the compound may confer antioxidant properties, potentially protecting cells from oxidative stress .
- Proteasome and Autophagy Modulation : Studies have shown that derivatives of benzoic acid can enhance protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests that this compound might similarly influence these pathways .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies have highlighted its potential interaction with key enzymes involved in cellular processes:
- Binding Affinities : Interaction studies indicate that the compound may bind to various biological targets, influencing their activity and potentially leading to therapeutic outcomes.
- Activation of Proteolytic Systems : Research has demonstrated that certain benzoic acid derivatives activate cathepsins B and L, which are crucial for protein degradation in cells. This activation is particularly relevant in the context of aging and cellular homeostasis .
Case Studies
- Cell-Based Assays : In vitro studies have shown that this compound can induce significant activation of proteasomal activities in human fibroblasts. These findings suggest its potential role as a modulator of proteostasis .
- Comparative Analysis with Related Compounds : A comparative study highlighted the unique structural features of this compound against other benzoic acid derivatives. It was found to exhibit superior activity in promoting proteasomal function compared to structurally similar compounds .
Synthesis
The synthesis of this compound typically involves several organic reactions aimed at forming the desired compound with good yields. The synthesis pathway often includes:
- Formation of the Methoxy Group : Introduction of the methoxy group onto the phenyl ring.
- Coupling Reaction : The methoxyphenol is then coupled with benzoic acid through standard coupling techniques.
This method allows for efficient production suitable for further biological testing.
Q & A
Q. What are the common synthetic routes for 3-(4-Methoxyphenoxy)benzoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. Key steps include:
- Introduction of the methoxyphenoxy group : Achieved via nucleophilic aromatic substitution or coupling reactions using catalysts like Pd complexes under controlled temperatures (45–50°C) .
- Protection/deprotection of functional groups : For example, tert-butyl esters are used to protect carboxylic acid groups during synthesis, followed by acidic hydrolysis .
- Purification : Column chromatography (e.g., hexane/EtOH mixtures) ensures high purity, with yields often exceeding 90% under optimized conditions .
- Validation : Reaction progress is monitored via TLC and NMR spectroscopy .
Q. What analytical methods are used to characterize this compound?
- Methodological Answer :
- LC-MS (Liquid Chromatography-Mass Spectrometry) : Provides qualitative and quantitative analysis, identifying molecular ions ([M+H]⁺) and fragmentation patterns .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm structural integrity, with chemical shifts for methoxy (~3.7–3.8 ppm) and aromatic protons (6.9–8.0 ppm) critical for validation .
- HPLC : Used for purity assessment, especially in industrial-scale production, with recovery rates >98% and RSD <1.2% .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Storage Conditions : Stable at 2–8°C in airtight containers protected from light. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent decomposition into carbon oxides .
- Handling : Use inert atmospheres (e.g., N₂) during reactions to minimize oxidation. Solubility data in water or n-octanol are limited, so preliminary testing is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer :
- Temperature Control : Stepwise heating (45–50°C for 1–3 hours) minimizes side reactions during coupling steps .
- Catalyst Screening : Pd-based catalysts enhance regioselectivity in aryl-ether bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for methoxyphenoxy group introduction .
Q. What computational tools predict synthetic pathways for this compound derivatives?
- Methodological Answer :
- Database Mining : Tools like REAXYS and BKMS_METABOLIC predict feasible routes by analyzing analogous reactions for benzoic acid derivatives .
- Machine Learning Models : Template-based relevance heuristics rank precursor compatibility (e.g., methoxy-substituted aryl halides) with ~90% accuracy .
Q. How can impurities in this compound be detected and quantified?
- Methodological Answer :
- LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) via selective ion monitoring (SIM) .
- GC-MS : Identifies volatile decomposition products (e.g., carbon oxides) when heated .
- Validation Protocols : Spike-and-recovery experiments using internal standards (e.g., deuterated analogs) ensure method robustness .
Q. What mechanisms underlie the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or cytochrome P450 enzymes using fluorescence quenching or SPR .
- Receptor Binding Studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify binding affinities to targets like G-protein-coupled receptors .
- Metabolic Pathway Mapping : LC-MS-based metabolomics identifies downstream metabolites (e.g., hydroxylated derivatives) in cellular models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
